5-Pyrimidinemethanamine
CAS No.: 25198-95-2
Cat. No.: VC20790942
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25198-95-2 |
---|---|
Molecular Formula | C5H7N3 |
Molecular Weight | 109.13 g/mol |
IUPAC Name | pyrimidin-5-ylmethanamine |
Standard InChI | InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2 |
Standard InChI Key | USRYWZFLGFQQEB-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=N1)CN |
Canonical SMILES | C1=C(C=NC=N1)CN |
Introduction
Chemical Properties and Structure
5-Pyrimidinemethanamine consists of a pyrimidine ring with an aminomethyl group (-CH₂NH₂) at the 5-position. This structure combines the aromatic properties of the pyrimidine heterocycle with the reactivity of a primary amine functional group.
Property | Value |
---|---|
Molecular Formula | C₆H₁₂Cl₂N₄ (for the dihydrochloride salt) |
Molecular Weight | 211.092 g/mol (for the dihydrochloride salt) |
Boiling Point | 301.6°C at 760 mmHg (for the dihydrochloride salt) |
Flash Point | 161.5°C (for the dihydrochloride salt) |
Table 1: Physical properties of a related 5-pyrimidinemethanamine derivative
The base compound 5-pyrimidinemethanamine would have different properties from its salts, typically exhibiting greater solubility in organic solvents and less solubility in water compared to its hydrochloride salts.
Structural Characteristics
The pyrimidine core of 5-pyrimidinemethanamine features a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. This arrangement creates an electron-deficient aromatic system. The aminomethyl group at position 5 extends from this ring structure, providing a nucleophilic site that can participate in various chemical reactions.
Related Compounds and Derivatives
5-Pyrimidinemethanamine serves as a scaffold for various derivatives with enhanced biological properties or specific chemical functionalities.
Hydrochloride Salts
The dihydrochloride salt of related compounds has been documented in chemical databases and literature. For example, 5-pyrimidinemethanamine,4-amino-2-methyl-, hydrochloride (1:2) is a derivative with an additional amino group at position 4 and a methyl group at position 2 . These modifications can significantly alter the compound's physical properties and biological activities.
Compound | Pim-1 IC₅₀ | Flt-3 IC₅₀ | hERG Inhibition |
---|---|---|---|
Selected compounds | 27-45 nM | 2-15 fold less potent than against Pim-1 | >30 μM for hydroxyl derivatives |
Table 2: Activity profile of related pyrazolo[1,5-a]pyrimidine compounds
Applications and Research Significance
The chemical and biological properties of 5-pyrimidinemethanamine and its derivatives suggest several potential applications in research and pharmaceutical development.
As a Building Block in Medicinal Chemistry
The relatively simple structure of 5-pyrimidinemethanamine, combined with its reactive functional groups, makes it valuable as a building block for the synthesis of more complex bioactive compounds. The primary amine functionality allows for various conjugation reactions, including amide formation, reductive amination, and nucleophilic substitution.
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